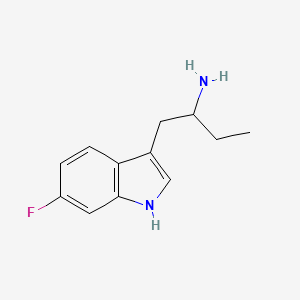
1-(6-fluoro-1H-indol-3-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-fluoro-1H-indol-3-yl)butan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and synthetic drugs. The presence of a fluorine atom in the indole ring can significantly alter the compound’s biological activity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor. The butan-2-amine side chain can be attached using reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of 1-(6-fluoro-1H-indol-3-yl)butan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-(6-fluoro-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(6-fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Mechanism of Action
The mechanism of action of 1-(6-fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(5-fluoro-1H-indol-3-yl)butan-1-amine: Similar structure with a different position of the fluorine atom.
1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine: Contains a trifluoroethyl group instead of a butan-2-amine side chain.
Uniqueness
1-(6-fluoro-1H-indol-3-yl)butan-2-amine is unique due to the specific position of the fluorine atom in the indole ring and the presence of the butan-2-amine side chain. These structural features can significantly influence its biological activity and properties, making it distinct from other similar compounds .
Properties
CAS No. |
1810-15-7 |
|---|---|
Molecular Formula |
C12H15FN2 |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-(6-fluoro-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-2-10(14)5-8-7-15-12-6-9(13)3-4-11(8)12/h3-4,6-7,10,15H,2,5,14H2,1H3 |
InChI Key |
WGHHHKLNAFDDGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CNC2=C1C=CC(=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















